molecular formula C18H18N4OS B12135552 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

Katalognummer: B12135552
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: CYXVNBYFWHGBPL-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that features a triazole ring, a phenylprop-2-enylthio group, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule .

Wissenschaftliche Forschungsanwendungen

3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-((2E)-3-phenylprop-2-enylthio)-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine include other triazole derivatives with different substituents on the triazole ring or the phenyl groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C18H18N4OS

Molekulargewicht

338.4 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18N4OS/c1-23-16-11-9-15(10-12-16)17-20-21-18(22(17)19)24-13-5-8-14-6-3-2-4-7-14/h2-12H,13,19H2,1H3/b8-5+

InChI-Schlüssel

CYXVNBYFWHGBPL-VMPITWQZSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.